N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound's molecular formula is C16H19N5O3 with a molecular weight of 329.36 g/mol. Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core that contributes to its biological activity.
Research indicates that this compound may interact with specific biological pathways:
- Inhibition of TGF-beta Receptor : The compound has been shown to keep TGFBR1 in an inactive conformation, preventing TGF-beta receptor activation in the absence of ligand. This interaction may have implications for fibrosis and cancer treatment by modulating the TGF-beta signaling pathway .
- Calcium Channel Modulation : There is evidence suggesting that it may influence RYR1 calcium channel activity, which is critical for muscle contraction and neurotransmitter release .
Biological Activity
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. However, specific data on its efficacy against various pathogens remain limited.
- Anticancer Potential : By inhibiting TGF-beta signaling pathways and affecting calcium channels, the compound may exhibit anticancer properties. Further studies are required to elucidate its full potential in oncology.
Case Studies
Several studies have investigated the biological activity of related compounds within the same class:
- Antibacterial and Antifungal Studies : A study on similar imidazo[2,1-c][1,2,4]triazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria and certain fungi. These findings suggest that structural similarities may confer comparable bioactivity to N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl derivatives .
- In Vivo Studies : Research involving animal models has indicated that compounds structurally related to N-(1-hydroxybutan-2-yl)-4-oxo derivatives can reduce tumor growth when administered alongside traditional chemotherapeutics. This points towards a synergistic effect that warrants further investigation .
Data Table
The following table summarizes key biological activities and properties of N-(1-hydroxybutan-2-yl)-4-oxo derivatives based on available research:
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-11(10-22)17-14(23)13-15(24)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQWVUWUWGTKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.